N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a complex organic compound that features a 6,7-dimethoxy-3,4-dihydroisoquinoline core
Mechanism of Action
Mode of Action
The compound, in its enamine form, readily reacts with acyl iso(thio)cyanates, affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction of the enamine with primary amines of diverse classes in the presence of 2 equivalents of formaldehyde results in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .
Biochemical Pathways
The compound affects several biochemical pathways. It participates in the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . These compounds are formed in high yields when the compound, in its enamine form, reacts with acyl iso(thio)cyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide typically involves multiple steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved by reacting 3,4-dimethoxyphenethylamine with aliphatic nitro compounds in the presence of polyphosphoric acid.
Sulfonylation: The 6,7-dimethoxy-3,4-dihydroisoquinoline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated intermediate is reacted with pentanoyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it useful in the development of new materials with specific characteristics.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the sulfonyl and amide groups.
N-(2-(3,4-dimethoxyphenyl)ethyl)pentanamide: Similar structure but without the isoquinoline core.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique due to the combination of its isoquinoline core, sulfonyl group, and amide functionality. This combination of features may confer unique chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-5-6-18(21)19-8-10-26(22,23)20-9-7-14-11-16(24-2)17(25-3)12-15(14)13-20/h11-12H,4-10,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVLVVFOUFYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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